molecular formula C10H15NO4 B12883268 (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione

(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione

Cat. No.: B12883268
M. Wt: 213.23 g/mol
InChI Key: ILLLRTMSIPOCQS-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired enantiomer with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in enzyme-catalyzed reactions, aiding in the study of enzyme mechanisms and stereoselectivity .

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Additionally, it is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione include other chiral pyrrolidines and pivaloyl derivatives. Examples include (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-methoxy-4-methylaminopyrrolidine .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(3R,4S)-3-(2,2-dimethylpropanoyl)-1-hydroxy-4-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H15NO4/c1-5-6(7(12)10(2,3)4)9(14)11(15)8(5)13/h5-6,15H,1-4H3/t5-,6+/m0/s1

InChI Key

ILLLRTMSIPOCQS-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N(C1=O)O)C(=O)C(C)(C)C

Canonical SMILES

CC1C(C(=O)N(C1=O)O)C(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.